4,5,8-Trimethylquinolin-2-ol
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Overview
Description
Molecular Structure Analysis
The molecular weight of 4,5,8-Trimethylquinolin-2-ol is 187.24 . Its molecular formula is C12H13NO . The InChI code is 1S/C12H13NO/c1-7-4-5-8(2)12-11(7)9(3)6-10(14)13-12/h4-6H,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5,8-Trimethylquinolin-2-ol include a molecular weight of 187.24 and a molecular formula of C12H13NO . It is a powder at room temperature .Scientific Research Applications
Photovoltaic Applications
Quinoline derivatives, including 4,5,8-Trimethylquinolin-2-ol, have been used in third-generation photovoltaic applications . They have been implemented in photovoltaic cells, with their architecture and design being explored for potential improvements in performance .
Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives are good materials for the emission layer of organic light-emitting diodes (OLEDs) . The properties of 4,5,8-Trimethylquinolin-2-ol could potentially enhance the efficiency and lifespan of these devices.
Transistors
4,5,8-Trimethylquinolin-2-ol and other quinoline derivatives are also used in transistors . Their unique properties can contribute to the performance and efficiency of these electronic components.
Biomedical Applications
There is ongoing research into the potential biomedical applications of quinoline derivatives . While specific applications for 4,5,8-Trimethylquinolin-2-ol are not mentioned, the broader class of compounds is being considered for use in various biomedical contexts.
Safety and Hazards
Mechanism of Action
Mode of Action
Quinoline derivatives have been known to exhibit diverse biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . The specific interactions of 4,5,8-Trimethylquinolin-2-ol with its targets and the resulting changes are subjects of ongoing research.
properties
IUPAC Name |
4,5,8-trimethyl-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-7-4-5-8(2)12-11(7)9(3)6-10(14)13-12/h4-6H,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUGOXHPDJPRLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=O)NC2=C(C=C1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296527 |
Source
|
Record name | 4,5,8-trimethylquinolin-2(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00296527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,8-Trimethylquinolin-2-ol | |
CAS RN |
53761-43-6 |
Source
|
Record name | NSC109754 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109754 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5,8-trimethylquinolin-2(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00296527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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